molecular formula C23H18ClN5O3S B2382929 3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866865-45-4

3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2382929
CAS No.: 866865-45-4
M. Wt: 479.94
InChI Key: QIUDOBBIXOHIOA-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure includes a 4-chlorophenyl sulfonyl group at position 3 and an N-(2-ethoxyphenyl)amine substituent at position 3. Its molecular weight is approximately 463.94 g/mol (exact value varies slightly depending on substituents) .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O3S/c1-2-32-20-10-6-4-8-18(20)25-21-17-7-3-5-9-19(17)29-22(26-21)23(27-28-29)33(30,31)16-13-11-15(24)12-14-16/h3-14H,2H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUDOBBIXOHIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H18ClN5O3S
  • Molecular Weight : 479.94 g/mol

Research indicates that compounds in the quinazoline family exhibit various biological activities, including:

  • Anticancer Activity : Quinazoline derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Certain derivatives demonstrate the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

  • A study demonstrated that quinazoline compounds could inhibit the activity of kinases involved in cancer cell signaling pathways. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For example:

  • A comparative analysis showed that certain quinazolines were effective against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives have also been documented:

  • Studies indicate that these compounds can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerKinase inhibition leading to apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various biochemical pathways. The following are notable applications:

Anticancer Activity

Studies have suggested that compounds similar to 3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine may act as potential anticancer agents. They can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, derivatives of quinazoline have shown promise in targeting cancer-related signaling pathways.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound class against various pathogens. It has been evaluated for its effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antimicrobial activity .

Anti-inflammatory Effects

Compounds within this structural framework have been studied for their anti-inflammatory properties. They may inhibit inflammatory mediators and cytokines involved in chronic inflammation, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic routes that allow for structural modifications to enhance biological activity or tailor specific properties .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, derivatives of triazoloquinazolines were synthesized and tested against various cancer cell lines. The results indicated that certain modifications could significantly enhance their cytotoxic effects compared to the parent compound .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of triazoloquinazoline derivatives against resistant bacterial strains. The findings revealed that several derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than established antibiotics, suggesting their potential as new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Sulfonyl and Amine Groups

The table below highlights key structural differences among related compounds:

Compound Name Sulfonyl Group Amine Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Chlorophenyl 2-Ethoxyphenyl ~463.94 Under investigation (structure-guided optimization)
3-((4-Chlorophenyl)sulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl 4-Methylbenzyl 463.95 Lab reagent (discontinued)
N-(3-Chloro-4-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3-Chloro-4-methylphenyl 463.9 High topological polar surface area (97.6 Ų)
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Ethoxyphenyl 429.5 Ethoxy group in para position
Savirin (3-[(4-Isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one) 4-Isopropylphenyl None (quinazolinone) ~397.9 Staphylococcus aureus antagonist
Key Observations:

Savirin’s 4-isopropylphenyl sulfonyl group increases steric bulk, which may reduce solubility but improve membrane permeability .

Amine Substituent Position :

  • The 2-ethoxyphenyl group in the target compound introduces ortho-substitution effects, which can hinder rotational freedom and stabilize specific conformations. In contrast, the 4-ethoxyphenyl analog () lacks this steric constraint .

Quinazoline vs. Quinazolinone: Savirin’s quinazolinone core (lacking the C5 amine) reduces hydrogen-bonding capacity compared to the target compound’s amine-functionalized structure .

Anticancer and Antimicrobial Screening:
  • Triazolopyrimidines (e.g., compounds in ) show antiplasmodial and antitubercular activity, but triazoloquinazolines like the target compound have distinct pharmacodynamic profiles due to their larger aromatic systems .
  • Thieno-fused triazolopyrimidines () exhibit higher anticancer activity than triazoloquinazolines, likely due to improved solubility and cellular uptake .
  • Savirin demonstrated antagonistic effects against Staphylococcus aureus, suggesting that sulfonyl-triazoloquinazolines may have niche applications in antibiotic resistance management .
Solubility and Drug-Likeness:
  • The 2-ethoxy group in the target compound may enhance solubility compared to para-substituted analogs (e.g., ), though this requires experimental validation .
  • Compounds with 4-methylbenzyl or 3-chloro-4-methylphenyl groups () show higher molecular weights and logP values, indicating increased lipophilicity .

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